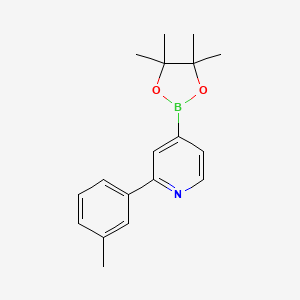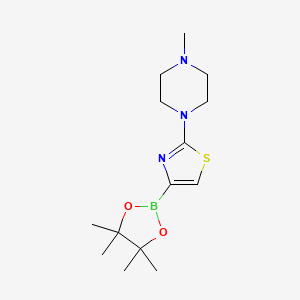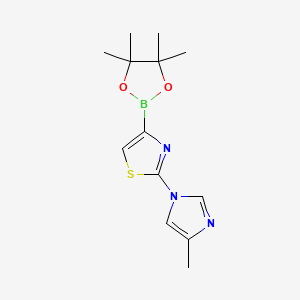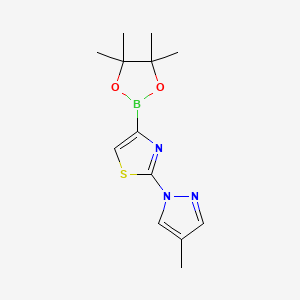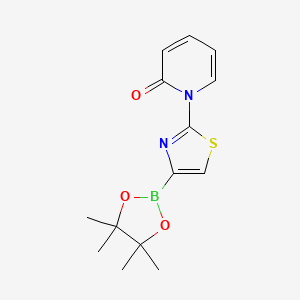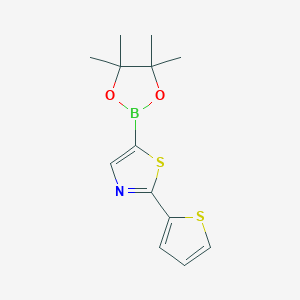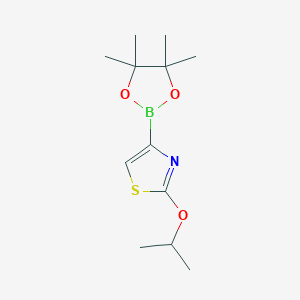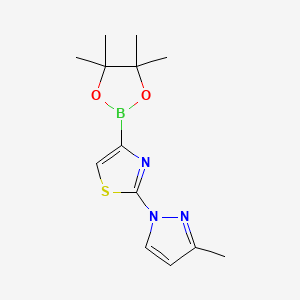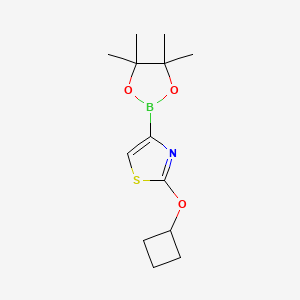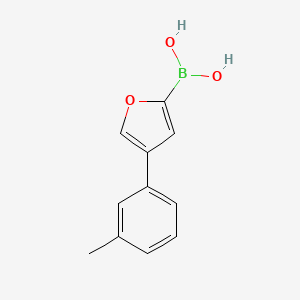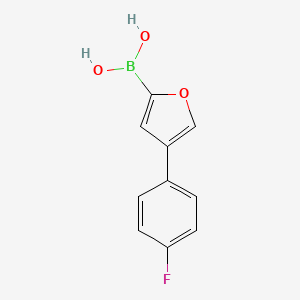
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (abbreviated as MTBP) is a novel boronic acid pinacol ester (BAPE) with a wide range of applications in organic synthesis and medicinal chemistry. MTBP has been used as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst in the synthesis of polymeric nanomaterials, and as a reagent in the synthesis of biologically active molecules. In addition, MTBP has been extensively studied for its potential to act as a drug target, as well as its ability to modulate a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been widely studied for its potential applications in medicinal chemistry and organic synthesis. Its ability to act as a ligand in palladium-catalyzed cross-coupling reactions has been extensively studied, and its use as a catalyst in the synthesis of polymeric nanomaterials has been explored. Additionally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its ability to modulate a variety of biochemical and physiological processes.
Mecanismo De Acción
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to act as a ligand in palladium-catalyzed cross-coupling reactions, and it is believed that this is due to its ability to bind to the palladium catalyst and facilitate the formation of a palladium-carbon bond. In addition, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to act as a catalyst in the synthesis of polymeric nanomaterials, and it is believed that this is due to its ability to bind to the substrate and facilitate the formation of a covalent bond between the substrate and the nanomaterial. Finally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to modulate a variety of biochemical and physiological processes, and it is believed that this is due to its ability to interact with various proteins and enzymes in the body.
Biochemical and Physiological Effects
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate a variety of biochemical and physiological processes. In particular, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. Additionally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several ion channels, which can affect the flow of ions across the cell membrane. Finally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several receptors, which can affect the binding of hormones and other signaling molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory settings. However, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester also has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, its low melting point can make it difficult to work with in some laboratory settings.
Direcciones Futuras
Future research on 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester could focus on further exploring its applications in organic synthesis and medicinal chemistry. In particular, further research could explore the use of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst in the synthesis of polymeric nanomaterials, and as a reagent in the synthesis of biologically active molecules. Additionally, further research could explore the potential of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester to modulate a variety of biochemical and physiological processes. Finally, further research could explore the potential of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester to act as a drug target.
Métodos De Síntesis
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is the reaction of 2-methylimidazole with 4-chlorothiophenol in the presence of a palladium catalyst and a base such as sodium carbonate. This reaction produces 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in yields of up to 95%. Other methods of synthesis include the reaction of 2-methylimidazole with thiophenol in the presence of a base, the reaction of 2-methylimidazole with 4-chlorobenzonitrile in the presence of a palladium catalyst, and the reaction of 2-methylimidazole with thiophenol in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-15-6-7-17(9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZQAYDKDXNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


